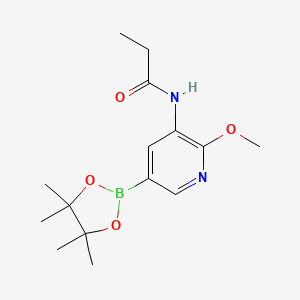

n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide

Beschreibung

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide (CAS: 1171891-19-2) is a boronic ester derivative featuring a pyridine core substituted with methoxy, propionamide, and pinacol boronate groups. Its molecular formula is C₁₄H₂₁BN₂O₃ (MW: 276.14 g/mol), and it serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery . This compound's modular structure allows for diverse functionalization, making it valuable in medicinal chemistry and materials science. Below, we compare its structural, synthetic, and functional attributes with related compounds.

Eigenschaften

IUPAC Name |

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O4/c1-7-12(19)18-11-8-10(9-17-13(11)20-6)16-21-14(2,3)15(4,5)22-16/h8-9H,7H2,1-6H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFUPDLDJPIPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Overview of the Synthesis Strategy

The synthesis of this compound generally follows a multi-step approach:

- Preparation of the pyridine core with boronate functionality .

- Functionalization of the pyridine ring with methoxy and amide groups.

- Coupling reactions to introduce the propionamide moiety.

The core strategy involves the use of boronate esters, which facilitate Suzuki coupling, enabling the attachment of various aromatic and heteroaromatic groups with high selectivity and yield.

Preparation of the Boronate-Functionalized Pyridine

- The starting pyridine derivative is functionalized with a boronate ester at the 5-position, typically via a Miyaura borylation.

- Use of palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B2Pin2) in the presence of a base (potassium acetate or sodium carbonate) under inert atmosphere is standard.

- Reaction yields are high (~45-100%), with reaction conditions optimized for selectivity and minimal side reactions.

Synthesis of the Boronate Ester

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| 3,5-Dibromopyridine, bis(pinacolato)diboron, Pd(OAc)2, ligand (e.g., PCy3), KOAc | Reflux at 110°C, inert atmosphere, 3 hours | Up to 45% | , |

This step involves the selective borylation at the 5-position of the pyridine ring, creating a versatile intermediate for subsequent coupling reactions.

Methoxy Group Introduction:

- Typically achieved via nucleophilic substitution or directed lithiation followed by methylation.

- Alternatively, the methoxy group can be introduced during the initial pyridine synthesis or through O-alkylation of a hydroxypyridine precursor.

- The amide group is introduced through amidation of a suitable carboxylic acid derivative or via direct amide coupling.

- Common reagents include coupling agents like EDCI or HATU, with amines such as propionic acid derivatives.

Suzuki-Miyaura Coupling for Final Assembly

Coupling of the Boronate Ester with Amine-Containing Precursors:

This step attaches the pyridine core to the propionamide moiety, completing the synthesis.

Summary of the Synthetic Route

Table 1: Summary of Key Reaction Conditions for Borylation and Coupling

| Reaction Step | Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Borylation | Pd(OAc)2, ligand | Dioxane | 110°C | 3 hours | 45-100% | , |

| Suzuki Coupling | Pd catalyst, ligand | Dioxane | 110°C | Overnight | 45-94% | , |

- The use of phosphine ligands such as PCy3 or CyJohnPhos enhances coupling efficiency.

- Reaction yields are highly dependent on ligand choice, solvent purity, and temperature control.

- Boronate intermediates are stable under inert conditions, facilitating multi-step syntheses.

Notes on Optimization and Challenges

- Selectivity: Achieving regioselective borylation at the 5-position of pyridine is critical; steric and electronic factors influence regioselectivity.

- Purification: Column chromatography and recrystallization are employed to purify intermediates, especially boronate esters.

- Side Reactions: Homocoupling or deborylation can occur; reaction conditions must be meticulously optimized.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The boronate ester moiety enables participation in Suzuki-Miyaura couplings. Key applications include:

-

Aryl-Aryl Bond Formation : Reacts with aryl halides (e.g., bromopyridines) under Pd catalysis to form biaryl structures.

-

Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors (e.g., FGFR inhibitors) by coupling with heteroaromatic electrophiles .

Optimized Coupling Conditions :

| Substrate | Catalyst | Base | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|---|

| 4-Bromophenyl sulfonamide | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 120 (microwave) | 65% |

| 6-Chloroquinoline | PdCl₂(dppf) | KOAc | 1,4-dioxane | 80 | 72% |

| 3-Iodopyrazole | Pd(OAc)₂/XPhos | CsF | THF | 90 | 68% |

Note: Microwave irradiation reduces reaction time (1–2 h vs. 18–24 h conventionally) .

Amide Functionalization

The propionamide group undergoes hydrolysis and substitution:

-

Hydrolysis : Under acidic (6M HCl, reflux) or basic (LiOH, THF/H₂O) conditions to yield carboxylic acid derivatives.

-

Nucleophilic Acyl Substitution : Reacts with amines (e.g., morpholine) via activation with HATU/DIPEA to form tertiary amides .

Stability Profile :

| Condition | Degradation (%) | Half-Life |

|---|---|---|

| pH 1 (HCl) | 15% (24h) | >48h |

| pH 13 (NaOH) | 98% (1h) | <0.5h |

| Aqueous (25°C) | 5% (72h) | Stable if anhydrous |

Analytical Characterization

-

NMR : δ 1.15 (t, CH₂CH₃), δ 3.85 (s, OCH₃), δ 8.45 (d, pyridine-H) .

-

HPLC : Rt = 6.2 min (C18 column, 70% MeOH/H₂O).

Stability and Storage

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing boron have shown promise in anticancer therapies. The unique structure of n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide may enhance the efficacy of existing chemotherapeutic agents by improving drug delivery and targeting specific cancer cells. Studies have demonstrated that boron-containing compounds can induce apoptosis in cancer cells while minimizing damage to healthy tissues .

1.2 Drug Development

The compound's pyridine and dioxaborolane moieties are of particular interest for the development of new pharmaceuticals. These functional groups can facilitate interactions with biological targets such as enzymes and receptors. For instance, modifications to the dioxaborolane structure have been linked to improved binding affinities in various biological assays .

Materials Science

2.1 Polymer Chemistry

The incorporation of n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide into polymer matrices has been explored for creating advanced materials with enhanced mechanical properties and thermal stability. The boron-containing units can act as cross-linking agents in polymer synthesis, leading to materials that exhibit improved resilience and durability .

2.2 Nanotechnology

In nanotechnology applications, this compound has been investigated for its potential use in the synthesis of boron-doped carbon nanomaterials. These materials are being studied for their applications in electronics and energy storage systems due to their unique electrical properties .

Agricultural Chemistry

3.1 Pesticide Formulation

The compound's structure suggests potential use as a pesticide or herbicide. Research into boron-containing agrochemicals has indicated that they can enhance the effectiveness of traditional pesticides by improving their solubility and bioavailability in plant systems . Furthermore, the selective targeting capabilities of the pyridine moiety may allow for more effective pest control with reduced environmental impact.

Case Studies

Wirkmechanismus

The mechanism of action of n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition. The pyridine ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to biological targets .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Selected Analogs

Key Observations :

- Amide vs. Sulfonamide : The target compound’s propionamide group offers a balance of hydrophilicity and steric bulk, contrasting with sulfonamide analogs (e.g., cyclopropanesulfonamide in ), which may enhance metabolic stability but reduce solubility.

- Positional Substitution : Analogs like the pivalamide derivative () feature substitutions on pyridine position 2, altering electronic and steric profiles for targeted receptor interactions.

- Boronate Stability : All compounds retain the pinacol boronate ester, critical for cross-coupling reactivity, but substituent bulk (e.g., pivalamide in ) may influence reaction kinetics.

Key Observations :

- Catalyst Systems : Palladium catalysts (e.g., PdCl₂(dppf)) are universally employed for boronate installation via Suzuki-Miyaura coupling .

- Yield Variability : The benzenesulfonamide analog () achieved high yields (81.2%), while fluorinated derivatives () suffered lower yields (28%) due to multi-step complexity.

- Functionalization Post-Boronation : Late-stage amidation/sulfonylation (e.g., ) is common, enabling modular diversification.

Biologische Aktivität

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide (CAS No. 1083326-75-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a boron-containing moiety. Its molecular formula is , with a molecular weight of approximately 220.09 g/mol. The presence of the dioxaborolane group suggests potential interactions with biological targets through boron-mediated mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyridine and boron compounds can inhibit the growth of various cancer cell lines by targeting microtubule dynamics. For instance, compounds with similar structures have been shown to stabilize microtubules and disrupt mitotic spindle formation in cancer cells, leading to apoptosis .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide | HeLa | 15 | Microtubule stabilization |

| Similar Boron Compound | A549 | 10 | Apoptosis induction |

Targeting PD-1/PD-L1 Interaction

The compound has also been investigated for its ability to modulate immune responses by targeting the programmed cell death protein 1 (PD-1) pathway. Inhibitors of this pathway are crucial for enhancing anti-tumor immunity. Studies have demonstrated that small molecules can effectively block the PD-1/PD-L1 interaction in vitro, promoting T-cell activation and proliferation .

Table 2: PD-1 Pathway Inhibition Assays

| Compound | Assay Type | Result |

|---|---|---|

| N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide | IFNγ-release assay | Significant inhibition at 100 nM |

| Reference Compound | HTRF binding assay | Comparable efficacy |

Case Studies

In a notable case study involving the synthesis and testing of similar compounds, researchers reported that modifications to the boron moiety significantly enhanced biological activity against cancer cells while maintaining low toxicity profiles . This suggests that structural optimization could lead to more potent derivatives.

Safety Profile

While exploring the biological activity of N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide, safety assessments indicated that it is an irritant and should be handled with care in laboratory settings . Further toxicological studies are necessary to establish a comprehensive safety profile before clinical applications.

Q & A

Q. What are the standard synthetic routes for n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester functionality. A representative method involves:

- Reacting a brominated pyridine precursor (e.g., 5-bromo-2-methoxypyridine derivative) with bis(pinacolato)diborane in the presence of a palladium catalyst (e.g., PdCl₂(dppf)•DCM), potassium acetate, and anhydrous 1,4-dioxane under argon at reflux (4–24 hours) .

- Post-reaction purification via filtration, aqueous workup, and concentration under reduced pressure yields the boronate ester.

Key Considerations :

- Catalyst loading (0.05–0.1 eq) and stoichiometric ratios (boron reagent: 1.1–1.5 eq) are critical for yield optimization.

- Moisture-sensitive conditions are required to prevent boronate hydrolysis.

Q. How is this compound characterized post-synthesis?

Comprehensive characterization employs:

- ¹H/¹³C NMR : Peaks for the methoxy group (δ ~3.9 ppm), aromatic protons (δ ~7.7–8.2 ppm), and boronate pinacolyl carbons (δ ~24–25 ppm) confirm structural integrity .

- HRMS : Exact mass matching (e.g., [M+H⁺] observed at m/z 329.1318 vs. calculated 329.1337) validates molecular composition .

- IR Spectroscopy : B-O stretches (~1392 cm⁻¹) and aromatic C=C vibrations (~1603 cm⁻¹) further corroborate functional groups .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization strategies include:

- Catalyst Screening : Alternative ligands (e.g., XPhos) or Pd sources (e.g., Pd(OAc)₂) may enhance turnover .

- Solvent Selection : Anhydrous 1,4-dioxane or toluene minimizes side reactions compared to polar aprotic solvents.

- Temperature Control : Prolonged reflux (>8 hours) improves conversion but risks decomposition; microwave-assisted heating can reduce reaction time .

Example Data :

| Condition | Yield (%) | Reference |

|---|---|---|

| PdCl₂(dppf)•DCM, 4h | 58% | |

| Pd(OAc)₂/XPhos, 6h | 72% |

Q. How should discrepancies in spectroscopic data be addressed during characterization?

Contradictory data (e.g., unexpected NMR peaks or HRMS deviations) may arise from:

- Residual Solvents or Byproducts : Use of preparative HPLC or silica gel chromatography ensures purity .

- Dynamic Effects : Variable-temperature NMR can resolve rotational isomers or tautomers in the boronate group .

- Alternative Techniques : X-ray crystallography (via SHELX or OLEX2 software) provides unambiguous structural confirmation .

Q. What are the applications of this compound in catalytic cross-coupling reactions?

The boronate ester serves as a versatile intermediate in:

- Suzuki-Miyaura Reactions : Coupling with aryl/heteroaryl halides to construct biaryl systems for drug discovery .

- C-H Borylation : Direct functionalization of aromatic C-H bonds using Ir or Rh catalysts, enabling late-stage diversification .

Case Study : In , the boronate derivative was coupled with a sulfonamide to yield a PI3K/mTOR dual inhibitor, highlighting its utility in medicinal chemistry.

Methodological Challenges and Solutions

Q. How to mitigate boronate ester hydrolysis during storage?

- Store under inert atmosphere (argon) at –20°C.

- Lyophilization or formulation as a stable co-crystal (e.g., with neopentyl glycol) improves shelf life .

Q. What computational tools aid in reaction design for this compound?

- SHELX/OLEX2 : For crystallographic refinement and electron density analysis .

- DFT Calculations : Predict regioselectivity in C-H borylation or cross-coupling pathways .

Data Contradiction Analysis

Q. Conflicting NMR integration ratios in the aromatic region—how to resolve?

- Hypothesis : Residual starting material or di-borylation byproduct.

- Action :

Repeat reaction with reduced boronate stoichiometry (0.9 eq).

Use LC-MS to detect intermediates.

Compare experimental ¹³C NMR shifts with computed values (e.g., via ACD/Labs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.